molecular formula C10H14ClFN2 B6260748 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride CAS No. 1137950-30-1

2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride

Cat. No.: B6260748
CAS No.: 1137950-30-1
M. Wt: 216.68 g/mol
InChI Key: FVGXHLPORGIWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H13FN2·HCl. It is a fluorinated pyridine derivative, which incorporates a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with sodium nitrite in hydrofluoric acid to form 2-fluoropyridine. This intermediate can then be further reacted with piperidine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the hazardous reagents and conditions required. The use of catalysts such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds .

Scientific Research Applications

2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and activity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride is unique due to the presence of both a fluorine atom and a piperidine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

CAS No.

1137950-30-1

Molecular Formula

C10H14ClFN2

Molecular Weight

216.68 g/mol

IUPAC Name

2-fluoro-5-piperidin-4-ylpyridine;hydrochloride

InChI

InChI=1S/C10H13FN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H

InChI Key

FVGXHLPORGIWDG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN=C(C=C2)F.Cl

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.